Cas no 326616-80-2 (2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide)

2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide is a synthetic organic compound featuring a unique cyano and methoxy group substitution on a pyridine backbone. This compound exhibits notable stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. Its bis(pyridin-2-yl) group enhances its electronic properties, contributing to its potential in various chemical reactions.
2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide structure
326616-80-2 structure
Product Name:2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide
CAS No:326616-80-2
MF:C21H16N4O2
MW:356.37734413147
CID:5447281
PubChem ID:6104517
Update Time:2025-07-23

2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide
    • 2-Propenamide, 2-cyano-3-(4-methoxyphenyl)-N,N-di-2-pyridinyl-
    • Inchi: 1S/C21H16N4O2/c1-27-18-10-8-16(9-11-18)14-17(15-22)21(26)25(19-6-2-4-12-23-19)20-7-3-5-13-24-20/h2-14H,1H3
    • InChI Key: FHCDGQIRIWLBSN-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC=CC=C1)C1=NC=CC=C1)(=O)C(C#N)=CC1=CC=C(OC)C=C1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26597753-0.05g
326616-80-2 90%
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Additional information on 2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide

Introduction to 2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide (CAS No. 326616-80-2)

2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide, identified by its Chemical Abstracts Service (CAS) number 326616-80-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a conjugated system with cyano and amide functional groups, is appended with two pyridin-2-yl substituents and an electron-donating 4-methoxyphenyl group, making it a structurally intriguing candidate for further exploration.

The compound's unique structural motif positions it as a potential candidate for various biological applications, particularly in the development of novel therapeutic agents. The presence of multiple heterocyclic rings, including pyridine and benzene derivatives, suggests that 2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide may exhibit diverse pharmacological properties, such as interaction with biological targets like enzymes or receptors. This makes it an attractive scaffold for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.

In recent years, the pharmaceutical industry has placed increasing emphasis on the development of molecules with multifunctional properties. The structural features of CAS No. 326616-80-2 align well with this trend, as the compound's design allows for modularity and adaptability in drug discovery programs. For instance, the cyano group can serve as a handle for further chemical modification, enabling the synthesis of analogs with tailored biological activities.

One of the most compelling aspects of this compound is its potential to serve as a building block in the synthesis of more complex drug candidates. The pyridinyl groups, in particular, are known to enhance solubility and bioavailability in drug molecules, while the amide functionality is often involved in hydrogen bonding interactions within biological targets. These features collectively make CAS No. 326616-80-2 a promising starting point for exploring new therapeutic avenues.

Recent advancements in computational chemistry have also highlighted the importance of molecular descriptors in predicting biological activity. The structural characteristics of 2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide have been analyzed using various quantum mechanical methods, which suggest that it may possess favorable properties for drug-like behavior. These computational studies have provided valuable insights into the compound's potential interactions with biological systems, guiding further experimental investigations.

The synthesis of CAS No. 326616-80-2 involves multiple steps that showcase the ingenuity of modern synthetic organic chemistry. Key steps include condensation reactions to form the amide bond, followed by functional group transformations to introduce the cyano and pyridinyl groups. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high yield and purity.

In addition to its pharmaceutical relevance, CAS No. 326616-80-2 has been explored for its potential applications in material science. The conjugated system present in its structure suggests that it may exhibit interesting electronic properties, making it a candidate for use in organic electronics or as a precursor for advanced materials.

The growing interest in CAS No. 326616-80-2 underscores its significance as a versatile chemical entity. Researchers are actively investigating its biological profile through both in vitro and in vivo studies to uncover new therapeutic possibilities. These efforts are supported by collaborations between academic institutions and pharmaceutical companies, which aim to accelerate the translation of promising compounds like 2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide into viable drug candidates.

The regulatory landscape surrounding novel chemical entities like CAS No. 326616-80-2 is also evolving, with increasing emphasis on safety and efficacy assessments before clinical translation. This ensures that only compounds with genuine therapeutic potential proceed to human testing, thereby safeguarding patient interests while advancing medical science.

In conclusion,CAS No. 326616-80-2 represents a fascinating molecule with broad applicability across multiple domains of chemistry and biology. Its unique structural features make it an attractive candidate for further exploration, particularly in the context of drug discovery and material science applications.

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